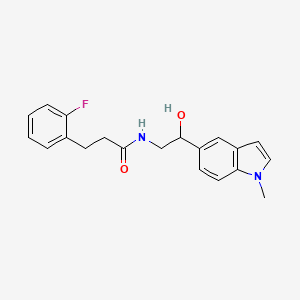![molecular formula C17H11ClN2O2 B2630822 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 864923-29-5](/img/structure/B2630822.png)
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as CBP, is a potent and selective inhibitor of the protein kinase CK2. CK2 is an essential regulator of cell growth and survival, making it a promising target for cancer therapy. CBP has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action and potential therapeutic applications are currently being investigated.
作用機序
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one inhibits the activity of CK2, a protein kinase that plays a critical role in cell growth and survival. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis. This compound has also been shown to inhibit the activity of other kinases, such as AKT and ERK, which are also involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for its anticancer activity. This compound also inhibits the activity of CK2, which regulates a wide range of cellular processes, including DNA repair, cell cycle progression, and protein synthesis. Inhibition of CK2 by this compound leads to the disruption of these processes, ultimately resulting in cancer cell death.
実験室実験の利点と制限
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cancer and other diseases. This compound has also been optimized for large-scale production, making it readily available for research purposes. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments. This compound also has a relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for research on 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another direction is the investigation of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders, is an area of active research. Overall, this compound has shown promising results as an anticancer agent, and further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of 3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one involves the condensation of 2-chlorobenzylamine with 2-formylbenzoic acid, followed by a cyclization reaction with 2-aminobenzofuran and 4-cyanopyridine. The resulting compound is then subjected to a series of purification steps to obtain pure this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学的研究の応用
3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. These findings suggest that this compound may have a therapeutic potential for cancer treatment.
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c18-13-7-3-1-5-11(13)9-20-10-19-15-12-6-2-4-8-14(12)22-16(15)17(20)21/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBUHNIFKOFMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2630739.png)

![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2630744.png)
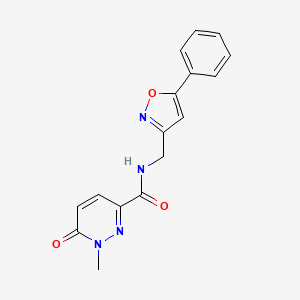

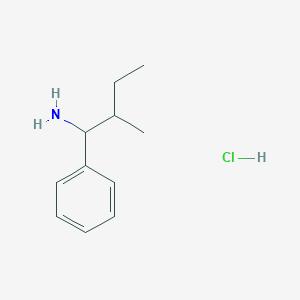
![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)
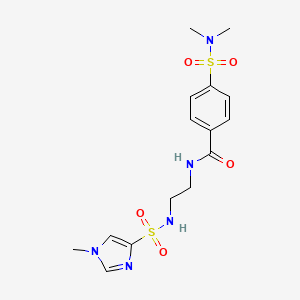
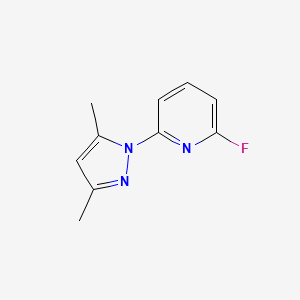
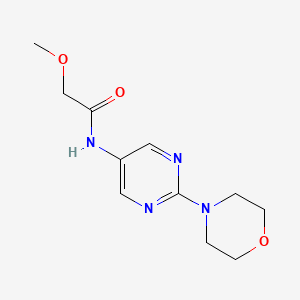


![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)
